rac 4-(3-Aminobutyl)phenol-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

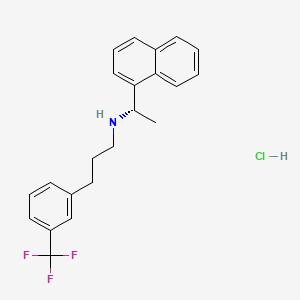

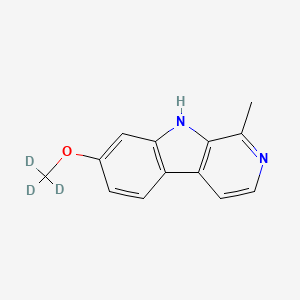

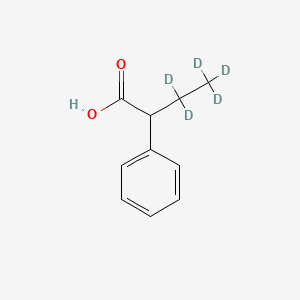

“rac 4-(3-Aminobutyl)phenol-d6” is a biochemical used for proteomics research . It has a molecular formula of C10H9D6NO and a molecular weight of 171.27 . It is an isotope labelled metabolite of a mixed disulfide S- (N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram .

Molecular Structure Analysis

The molecular structure of “rac 4-(3-Aminobutyl)phenol-d6” is represented by the formula C10H9D6NO . The compound contains a phenol group (a benzene ring with a hydroxyl group) and an aminobutyl group (a four-carbon chain with an amino group), with six deuterium (D) atoms replacing hydrogen atoms.Physical And Chemical Properties Analysis

The molecular weight of “rac 4-(3-Aminobutyl)phenol-d6” is 171.27 . It appears as a white solid . The boiling point is 295.3±23.0 °C at 760 mmHg, and the melting point is 107-109°C . The density is 1.0±0.1 g/cm3 .Applications De Recherche Scientifique

Phenolic Acids Biosynthesis in Hairy Root Cultures

Phenolic acids like Rosmarinic Acid (RA) and Lithospermic Acid B (LAB) play significant roles in therapeutic effects. Isotopic labeling experiments with [ring-(13)C]-phenylalanine have elucidated the metabolic pathways leading to RA and LAB in Salvia miltiorrhiza, demonstrating the complexity of phenolic acid biosynthesis. This research expands understanding of phenylpropanoid-derived metabolic pathways, providing a foundation for future studies aimed at improving the production of important phenolic acids through metabolic engineering (Peng Di et al., 2013).

Stereoselective Ring-Opening Polymerization

The mechanism of the ring-opening polymerization of rac-β-butyrolactone using yttrium complexes has been explored, showing that it occurs via a coordination-insertion pathway. This research has led to the development of syndiotactic-enriched poly(3-hydroxybutyrate)s with improved thermal properties, demonstrating the influence of polymer microstructure on material properties (Noureddine Ajellal et al., 2009).

Heterotactic PLA Production via Polymerization

Yttrium complexes have been used as catalysts for living and immortal polymerization of lactide, leading to the production of highly heterotactic PLA. This research shows how these complexes can enable the production of large quantities of polymer with minimal catalyst, optimizing productivity and allowing for the preparation of polymers with functional end groups for macromolecular engineering applications (Abderramane Amgoune et al., 2007).

Electronic vs. Steric Effects in Polymerization

The stereoselective ring-opening polymerization of lactide and β-butyrolactone with amino-alkoxy-bis(phenolate)-yttrium complexes has been studied, highlighting the impact of electronic versus steric effects on polymerization rates and stereocontrol. This work contributes to understanding the molecular mechanisms governing polymerization processes, offering insights into the design of more effective catalysts (M. Bouyahyi et al., 2011).

Antioxidant Activity of Rosmarinic Acid

Rosmarinic Acid (RA) has demonstrated various biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects. Studies have investigated RA's ability to prevent chromosome breakage or loss and DNA damage, indicating its potential as a protective agent against chemically induced damage (R. Furtado et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

4-(3-amino-2,2,3,4,4,4-hexadeuteriobutyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-8,12H,2-3,11H2,1H3/i1D3,2D2,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTVTQIJPAFZEL-ODMYFNJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675563 |

Source

|

| Record name | 4-[3-Amino(2,2,3,4,4,4-~2~H_6_)butyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189890-45-6 |

Source

|

| Record name | 4-[3-Amino(2,2,3,4,4,4-~2~H_6_)butyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)

![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)

![7,8-Dihydro-5H-pyrido[3,2-B]azepine-6,9-dione](/img/structure/B564746.png)

![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)